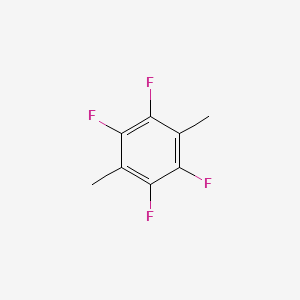

2,3,5,6-Tétrafluoro-p-xylène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 2,3,5,6-tetrafluoro-p-xylene has been explored in the literature. One study presents a general synthetic access to 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes), which are compounds that incorporate an electron-deficient aryl moiety and are useful for creating linear phosphorus-based conjugated systems . Another study describes the synthesis of 2,3,5-trinitro-p-xylene by nitration, which is a process that introduces nitro groups into the aromatic ring . Additionally, a novel synthesis method for 2,3,5,6-tetrafluoro-4-trifluoromethylphenol is reported, which involves the thermal decomposition of a t-butoxy derivative .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrafluoro-p-xylene derivatives has been characterized using various spectroscopic methods and X-ray crystallography. The study on 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes) provides insights into the electron-poor nature of the linker and its potential applications . The structural characterization of 2,3,5-trinitro-p-xylene reveals that it belongs to the monoclinic system with specific unit cell parameters, and its molecular structure has been calculated using theoretical methods .

Chemical Reactions Analysis

The chemical reactivity of 2,3,5,6-tetrafluoro-p-xylene derivatives is influenced by the presence of fluorine atoms and the introduction of other functional groups. The nitration of p-xylene to form 2,3,5-trinitro-p-xylene is an example of a chemical reaction that significantly changes the compound's properties . The thermal decomposition of t-butoxy and t-butyl derivatives to form heptafluoro-p-cresol and related compounds is another reaction that demonstrates the potential for creating new polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrafluoro-p-xylene derivatives are diverse due to the influence of fluorine atoms and the specific functional groups attached to the aromatic ring. The study on ionic liquid microemulsions with p-xylene indicates that the interaction between electronegative oxygen atoms and electropositive imidazolium rings may drive the solubilization of the ionic liquid into the core of surfactant aggregates . The thermal decomposition process of 2,3,5-trinitro-p-xylene has been studied using DSC and TG-DTG techniques, providing insights into its stability and decomposition pathways . The polymerization of heptafluoro-p-cresol into poly-p-oxyperfluorobenzylene suggests that the introduction of fluorine atoms can lead to the formation of polymers with unique properties .

Applications De Recherche Scientifique

Électronique

Le 2,3,5,6-Tétrafluoro-p-xylène est utilisé dans l'industrie électronique en raison de ses excellentes propriétés diélectriques. Il est utilisé dans la synthèse de matériaux tels que le poly(2,3,5,6-tétrafluorophénylènevinylène), qui sont essentiels à la création de semi-conducteurs organiques haute performance .

Pharmaceutiques

Dans la recherche pharmaceutique, ce composé sert de précurseur à la synthèse de diverses molécules organiques fluorées. Ses dérivés sont souvent étudiés pour leurs propriétés médicinales potentielles, notamment comme blocs de construction pour le développement de médicaments .

Science des matériaux

La robustesse du composé face aux produits chimiques agressifs en fait un élément précieux en science des matériaux. Il est utilisé pour créer des polymères organiques covalents fluorés (F-COP), qui ont des applications dans la création de matériaux avancés avec des propriétés spécifiques, telles qu'une résistance accrue ou une résistance chimique .

Synthèse chimique

Le this compound est un ingrédient clé dans la synthèse de composés organiques complexes. Il est particulièrement utile dans la création d'intermédiaires qui nécessitent des niveaux élevés de fluoration, ce qui peut conduire au développement de nouvelles entités chimiques aux propriétés uniques .

Science de l'environnement

Ce composé joue un rôle en science de l'environnement dans le cadre du processus de synthèse des agents utilisés dans les efforts de contrôle et de remédiation de la pollution. Ses dérivés fluorés sont étudiés pour leur capacité à éliminer ou à détecter les composés perfluorés (PFC) de l'environnement .

Chimie analytique

En chimie analytique, le this compound est utilisé comme étalon ou réactif dans diverses méthodes analytiques. Son spectre de masse stable et distinct le rend adapté à une utilisation en spectrométrie de masse comme composé de référence .

Stockage d'énergie

La recherche sur les solutions de stockage d'énergie met à profit ce composé dans le développement de nouveaux matériaux pour les batteries et les condensateurs. Ses propriétés structurelles contribuent à la stabilité et à l'efficacité des dispositifs de stockage d'énergie .

Nanotechnologie

Les propriétés uniques du this compound sont exploitées en nanotechnologie pour la création de matériaux à l'échelle nanométrique. Ces matériaux sont conçus pour avoir des fonctionnalités spécifiques, telles que la délivrance ciblée de médicaments ou une conductivité électrique accrue .

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220572 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-87-7 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyltetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?

A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].

Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?

A2: The unique structure of 2,3,5,6-Tetrafluoro-p-xylene, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.

Q3: What spectroscopic techniques are useful for characterizing 2,3,5,6-Tetrafluoro-p-xylene and its derivatives?

A3: Several spectroscopic techniques are employed to characterize 2,3,5,6-Tetrafluoro-p-xylene and its derivatives. These include:

- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].

- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].

- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].

- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.